3,6-Dichloropyrazine-2-carboxamide
Overview
Description
3,6-Dichloropyrazine-2-carboxamide is a chemical compound with the CAS Number: 1023813-21-9 . It has a molecular weight of 192 .
Synthesis Analysis
The synthesis of this compound has been described in several papers. One method involves the synthesis of favipiravir from 2-aminopyrazine . The preferred route consists of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . This intermediate is prepared in four successive steps which are regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Molecular Structure Analysis
The molecular formula of this compound is C5H3Cl2N3O .Chemical Reactions Analysis
The key synthetic reaction involves 3,6-dichloropyrazine-2-carbonitrile being reacted sequentially, in one pot, with KF and 30% H2O2 to give favipiravir as colorless crystals .Scientific Research Applications
Automated Flow Preparation in Chemistry
- Integration of Software and Hardware for Flow Chemistry : Ingham et al. (2014) described the use of open-source software and a Raspberry Pi® for controlling multiple flow chemistry devices. This system was applied in the flow preparation of pyrazine-2-carboxamide and its derivatives (Ingham, C. Battilocchio, Hawkins, & Ley, 2014).
Antimycobacterial and Antifungal Research
- Antimycobacterial and Antifungal Properties : Doležal et al. (2010) synthesized a series of pyrazinamide analogues, including chlorinated N-phenylpyrazine-2-carboxamides, which showed significant antimycobacterial and antifungal activity (Doležal, Zítko, Osička, Kuneš, Vejsová, Buchta, Dohnal, Jampílek, & Kráľová, 2010).
- Evaluation of N-Benzylpyrazine-2-carboxamide Derivatives : Semelková et al. (2017) prepared substituted N-benzyl-3-chloropyrazine-2-carboxamides and evaluated their antimycobacterial and antibacterial properties (Semelková, Janďourek, Konečná, Paterová, Navrátilová, Trejtnar, Kubíček, Kuneš, Doležal, & Zítko, 2017).
Synthesis and Molecular Docking Studies
- Molecular Docking for Antitubercular Agents : Aijijiyah et al. (2020) conducted a molecular docking study of 6-chloropyrazine-2-carboxamides, predicting their bioactivity against Mycobacterium tuberculosis (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020).
- Vibrational Spectral Analysis : Sakthivel et al. (2014) carried out vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide using FT-Raman and FT-IR spectroscopy (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Antimycobacterial and Antibacterial Evaluation
- Novel Pyrazinamide Derivatives : Janďourek et al. (2017) synthesized novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide and evaluated their antimicrobial properties (Janďourek, Tauchman, Paterová, Konečná, Navrátilová, Kubíček, Holas, Zítko, & Doležal, 2017).
Antiviral Research
- Favipiravir and Structural Analogs : Konstantinova et al. (2022) reviewed the antiviral activity of 1,4-pyrazine-3-carboxamide-based compounds, including structural analogs of favipiravir (Konstantinova, L.Andronova, Fateev, & Esipov, 2022).
Corrosion Inhibition Studies
- Carboxamide Derivatives as Corrosion Inhibitors : Erami et al. (2019) explored carboxamide derivatives, including pyrazine-2-carboxamide, as corrosion inhibitors for mild steel in hydrochloric acid solution (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Safety and Hazards
Future Directions
3,6-Dichloropyrazine-2-carboxamide is a key intermediate in the synthesis of favipiravir, a novel anti-influenza drug . Favipiravir has shown activity against many types of RNA viruses and is considered a promising therapeutic candidate for various viral infections . Therefore, the synthesis and study of this compound and its derivatives could have significant implications in antiviral research .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is used as an intermediate in the synthesis of favipiravir , an antiviral drug that selectively inhibits the RNA-dependent RNA polymerase of influenza virus . This suggests that 3,6-Dichloropyrazine-2-carboxamide might interact with its targets in a similar manner.
Biochemical Pathways
Given its role in the synthesis of favipiravir, it may indirectly influence the pathways associated with viral rna replication .
Pharmacokinetics
As an intermediate in drug synthesis, its bioavailability would be determined by the final compound it contributes to forming .
Result of Action
As an intermediate in the synthesis of favipiravir, it contributes to the overall antiviral activity of the final compound .
Action Environment
It is known that the compound is a light yellow to yellow powder or crystals, and it is typically stored in a refrigerator . This suggests that temperature and light exposure may affect its stability.
Properties
IUPAC Name |
3,6-dichloropyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGTWZTXZLSLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652844 | |
Record name | 3,6-Dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023813-21-9 | |
Record name | 3,6-Dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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